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Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824

Get Quote

Extensive research has not yielded public data for a p300/CBP inhibitor designated

RO4988546. It is plausible that this is an internal development code for a compound that has

not been publicly disclosed or was discontinued. In its place, this guide provides a

comprehensive validation and comparison of A-485, a potent and selective catalytic inhibitor of

the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).

A-485 has emerged as a critical tool for studying the biological roles of p300/CBP and as a

potential therapeutic agent in various diseases, notably in lineage-specific cancers. This guide

compares A-485 to other known p300/CBP inhibitors, presenting key experimental data and

methodologies for researchers, scientists, and drug development professionals.

Comparative Inhibitor Activity
The following table summarizes the in vitro and cellular potency of A-485 in comparison to

other small molecule inhibitors of p300/CBP.
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Compound Target(s)
In Vitro IC₅₀
(p300)

Cellular
H3K27ac
IC₅₀

Mechanism
of Action

Key
Features

A-485
p300/CBP

HAT Domain
9.8 nM

103 nM (PC-

3 cells)

Acetyl-CoA

Competitive

Potent,

selective, and

drug-like

properties.[1]

[2]

C646
p300/CBP

HAT Domain
~400 nM ~10 µM

Acetyl-CoA

Competitive

Widely used

but less

potent and

selective than

newer

inhibitors.[3]

iP300w
p300/CBP

HAT Domain
21 nM

Not widely

reported

Acetyl-CoA

Competitive

A potent

spiro-

hydantoin

based

inhibitor.[1]

CPI-1612
p300/CBP

HAT Domain
1.8 nM

Not widely

reported

Acetyl-CoA

Competitive

A potent

aminopyridin

e-based

inhibitor.[1]

CCS1477

(Inobrodib)

p300/CBP

Bromodomai

n

N/A (targets

bromodomain

)

<100 nM

(prostate

cancer cell

lines)

Bromodomai

n Inhibition

Targets

protein-

protein

interaction,

not catalytic

activity.[4]

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p300 or CBP.
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Reagents: Recombinant human p300 or CBP catalytic domain, histone H3 peptide

(biotinylated), Acetyl-CoA, and the test inhibitor.

Procedure:

The p300/CBP enzyme is pre-incubated with varying concentrations of the test inhibitor.

The enzymatic reaction is initiated by the addition of the histone H3 peptide and Acetyl-

CoA.

The reaction is allowed to proceed for a set time at room temperature.

The level of histone acetylation is detected using a specific antibody for acetylated histone

H3 and a suitable detection method, such as Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET).

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cellular Histone Acetylation Assay
This assay measures the ability of an inhibitor to suppress histone acetylation within a cellular

context.

Cell Culture: A relevant cell line (e.g., PC-3 prostate cancer cells) is cultured to a suitable

confluency.

Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specific

duration (e.g., 3-24 hours).

Histone Extraction: Histones are extracted from the cell nuclei.

Western Blotting or High-Content Imaging:

Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies specific for acetylated histone marks (e.g.,

H3K27ac, H3K18ac) and a loading control (e.g., total Histone H3).
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High-Content Imaging: Cells are fixed, permeabilized, and stained with fluorescently

labeled antibodies against the acetylated histone mark and a nuclear counterstain.

Automated microscopy and image analysis are used to quantify the fluorescence intensity.

Data Analysis: The IC₅₀ value is determined by quantifying the reduction in the acetylated

histone signal as a function of inhibitor concentration.

Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Cell Seeding: Cancer cells are seeded in multi-well plates at a predetermined density.

Compound Treatment: After allowing the cells to adhere, they are treated with various

concentrations of the inhibitor.

Incubation: The cells are incubated for a period of several days (e.g., 3-7 days).

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay,

such as MTT, WST-1, or resazurin-based assays.

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated from the

dose-response curve.

Visualizing the Mechanism of Action and
Experimental Workflow
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Figure 1: Simplified signaling pathway of p300/CBP and the mechanism of inhibition by A-485.
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Experimental Workflow for Inhibitor Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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